5-Bromo-4-fluoro-1h-indole-2,3-dione
CAS No.:
Cat. No.: VC13704101
Molecular Formula: C8H3BrFNO2
Molecular Weight: 244.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrFNO2 |
|---|---|
| Molecular Weight | 244.02 g/mol |
| IUPAC Name | 5-bromo-4-fluoro-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C8H3BrFNO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |
| Standard InChI Key | UTSBCJKGADWMSW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1NC(=O)C2=O)F)Br |
| Canonical SMILES | C1=CC(=C(C2=C1NC(=O)C2=O)F)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular structure of 5-Bromo-4-fluoro-1H-indole-2,3-dione consists of a planar indole core modified by two halogen atoms and two carbonyl groups. The bromine atom occupies the 5th position of the benzene ring, while fluorine resides at the 4th position, creating distinct electronic effects . The ketone groups at positions 2 and 3 introduce electron-deficient regions, facilitating nucleophilic attacks and redox reactions.
Table 1: Key Chemical Properties
The compound’s crystallinity and solubility profile remain understudied, though its polar functional groups suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electronic and Reactivity Profiles
The electron-withdrawing effects of bromine (-I effect) and fluorine (-I and -R effects) reduce electron density across the indole ring, particularly at the carbonyl carbons. This electronic configuration enhances susceptibility to nucleophilic substitution at the 5-bromo position and facilitates cycloaddition reactions involving the diketone moiety. Quantum mechanical calculations predict a highest occupied molecular orbital (HOMO) localized on the indole ring and lowest unoccupied molecular orbital (LUMO) centered on the carbonyl groups, aligning with observed reactivity patterns.
Synthesis and Manufacturing
Bromination-Fluorination Sequential Approach
The synthesis of 5-Bromo-4-fluoro-1H-indole-2,3-dione typically begins with a pre-functionalized indole precursor. A two-step halogenation process involves:
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Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the 5th position.
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Fluorination: Direct fluorination via Balz-Schiemann reaction or halogen exchange using potassium fluoride (KF) under acidic conditions to install fluorine at the 4th position.
Yields for this route range from 40–60%, with purity dependent on recrystallization solvents such as ethyl acetate or methanol.
Fischer Indole Synthesis Variant
An alternative pathway employs the Fischer indole synthesis, condensing 4-fluorophenylhydrazine with a brominated β-keto ester under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Cyclization forms the indole core, followed by oxidation of the 2,3-dihydroxy groups to diketones using potassium permanganate (KMnO₄) or Jones reagent. This method achieves higher regioselectivity (>80%) but requires stringent temperature control to prevent side reactions.
Biological Activities and Mechanisms
Antimicrobial Properties
5-Bromo-4-fluoro-1H-indole-2,3-dione exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest the compound disrupts microbial cell membranes via lipid peroxidation and inhibits DNA gyrase by chelating magnesium ions at the enzyme’s active site. The fluorine atom enhances membrane permeability, while bromine contributes to intercalation with nucleic acids.
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound serves as a scaffold for synthesizing kinase inhibitors and topoisomerase antagonists. For example, coupling its 2,3-dione moiety with hydrazine derivatives yields hydrazone analogs with enhanced antiproliferative activity.
Material Science Innovations
In optoelectronics, the compound’s conjugated system and halogen substituents enable its use as a hole-transporting material in organic light-emitting diodes (OLEDs). Thin films fabricated via spin-coating exhibit a bandgap of 3.2 eV, suitable for blue-emitting applications.
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